molecular formula C22H19N3O5 B11546903 4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

4-[(3-methoxybenzyl)oxy]-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide

Cat. No. B11546903
M. Wt: 405.4 g/mol
InChI Key: SMPDONAEQCDVBM-OEAKJJBVSA-N
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Description

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxybenzyl group, a nitrophenyl group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of brominated derivatives.

Scientific Research Applications

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3-methoxybenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins, leading to inhibition of enzyme activity. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-methoxybenzyl)oxy]-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide is unique due to the presence of both methoxybenzyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methoxy]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19N3O5/c1-29-21-7-3-5-17(13-21)15-30-20-10-8-18(9-11-20)22(26)24-23-14-16-4-2-6-19(12-16)25(27)28/h2-14H,15H2,1H3,(H,24,26)/b23-14+

InChI Key

SMPDONAEQCDVBM-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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